REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1)=O.[BH4-].[Na+].Cl>C(O)(C)C>[NH2:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[CH:2]=[CH2:1] |f:1.2|
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
The salt which is precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the slightly reddish solution is concentrated on a rotary evaporator under a water pump vacuum
|
Type
|
CUSTOM
|
Details
|
The desired 1-(3-aminophenyl)ethanol crystallizes overnight in the cold,
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |